REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH2:8].[NH2:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](O)=O>>[N:8]1[C:7]2[CH:6]=[CH:5][N:4]=[CH:3][C:2]=2[O:1][C:12]=1[C:11]1[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=1[NH2:9]
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Name
|
|
Quantity
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2.22 g
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Type
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reactant
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Smiles
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OC=1C=NC=CC1N
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Name
|
|
Quantity
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2.74 g
|
Type
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reactant
|
Smiles
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NC1=C(C(=O)O)C=CC=C1
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Name
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polyphosphoric acid
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Quantity
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40 mL
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Type
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solvent
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Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture was poured
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Type
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DISTILLATION
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Details
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into distilled water and sodium hydroxide
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Type
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ADDITION
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Details
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was added until pH=8
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Type
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FILTRATION
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Details
|
The precipitate was collected by filtration
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Type
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CUSTOM
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Details
|
further purified by chromatography on silica gel
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Type
|
WASH
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Details
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eluted with petroleum ether:ethyl acetate:Et3N (160:40:1)
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Name
|
|
Type
|
product
|
Smiles
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N1=C(OC=2C=NC=CC21)C2=C(C=CC=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.332 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |